2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol
CAS No.:
Cat. No.: VC13859976
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO4 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol |
| Standard InChI | InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3 |
| Standard InChI Key | QWWCVLZNFFVFTR-UHFFFAOYSA-N |
| SMILES | COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
| Canonical SMILES | COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
Introduction
Nomenclature and Structural Characteristics
Systematic Identification
The compound’s IUPAC name, (2R,9S,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol, reflects its stereochemical configuration and functional group arrangement. Key synonyms include (+)-α-hydroxyerysotrine and CHEMBL217996, as cataloged in PubChem (CID: 11472951) . The SMILES notation (CO[C@@H]1C[C@@]23C(=CCN2CC@HO)C=C1) provides a linear representation of its tetracyclic backbone, methoxy substitutions, and hydroxyl group .
Molecular Architecture
The molecule features a fused indolo-isoquinoline system with three methoxy groups at positions 2, 11, and 12, and a hydroxyl group at position 9. X-ray crystallography and NMR studies confirm the relative configurations of the chiral centers (2R, 9S, 13bS), which are critical for its biological interactions . The 3D conformation reveals a semi-rigid structure with limited flexibility in the tetrahydroisoquinoline ring, potentially influencing receptor binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 329.4 g/mol |
| Stereochemistry | 2R,9S,13bS |
| SMILES | CO[C@@H]1C[C@@]23C(=CCN2C... |
| Hydrogen Bond Donors | 1 (OH group) |
| Hydrogen Bond Acceptors | 5 |
Natural Occurrence and Biosynthesis
Botanical Sources
(+)-α-Hydroxyerysotrine has been identified in Erythrina lysistemon, a species native to Southern Africa, and is hypothesized to occur in related species such as E. variegata . The latter, commonly known as the Indian coral tree, produces a diverse array of erythrina alkaloids, including structurally analogous compounds like erythraline and erysodine .
Biosynthetic Pathways
The compound likely originates from the condensation of a phenethylamine unit with a secoiridoid precursor, a hallmark of erythrina alkaloid biosynthesis. Methoxylation at C-11 and C-12 occurs via O-methyltransferases, while the hydroxyl group at C-9 arises from late-stage oxidation . Comparative studies with related alkaloids suggest that cytochrome P450 enzymes mediate these modifications, though detailed mechanistic insights remain elusive .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its polar functional groups: moderate solubility in methanol and ethanol, but limited solubility in apolar solvents like hexane. Stability studies indicate susceptibility to oxidative degradation at the hydroxyl group, necessitating storage under inert atmospheres .
Spectroscopic Characterization
-
UV-Vis: Absorption maxima at 280 nm (indole π→π* transitions) and 320 nm (conjugated methoxy groups) .
-
IR: Peaks at 3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O-C ether) .
-
NMR: Key signals include δ 3.85 (singlet, OCH₃), δ 5.45 (multiplet, H-9), and δ 7.20–7.40 (aromatic protons) .
Applications and Future Directions
Ethnobotanical Uses
Traditional preparations of E. variegata bark, which may contain trace amounts of this compound, are used in Filipino medicine for wound healing and fever reduction .
Research Priorities
Future work should focus on:
-
Total synthesis to enable large-scale bioactivity screening.
-
Target identification via proteomics or molecular docking.
-
Comparative toxicokinetics with related alkaloids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume